
N-Hydroxypyridine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxypyridine-4-thione, also known as this compound, is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Properties
N-Hydroxypyridine-4-thione and its metal complexes have demonstrated notable antimicrobial activity. For instance, the zinc complex of N-HPT has been evaluated for its efficacy in antimicrobial nanocoatings. These coatings are crucial in healthcare settings to prevent microbial contamination, showcasing the compound's role in enhancing the performance of such applications .
Anticancer Activity
Research has indicated that N-HPT derivatives can act as selective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. A study highlighted the potential of these compounds in treating leukemia by inhibiting HDAC activity, thus promoting cancer cell apoptosis . The mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells.
Photochemistry
Photochemical Reactions
this compound is recognized for its ability to generate hydroxyl radicals upon UV irradiation, making it valuable in photochemical applications. Studies have shown that when irradiated with UV light, N-HPT undergoes transformations that lead to the formation of reactive species such as 2-mercaptopyridine and hydroxyl radicals . These radicals are essential in various chemical reactions, including those involved in DNA damage studies.
Case Study: Hydroxyl Radical Generation
In a detailed investigation, N-HPT was isolated in a solid hydrogen matrix and subjected to UV irradiation. The results demonstrated complete conversion of the initial compound into photoproducts, confirming its effectiveness as a photochemical source of hydroxyl radicals. This property is exploited in research focused on understanding radical-induced damage to biological molecules .
Material Science
Nanocoatings and Antioxidant Applications
The incorporation of N-HPT into nanocoatings has been explored for its antioxidant properties. The compound's ability to scavenge free radicals makes it suitable for applications where oxidative stability is critical. For example, the zinc salt of N-HPT has been studied for its role in protecting surfaces from oxidative damage when used in nanocoating formulations .
Summary Table of Applications
Propiedades
Número CAS |
101084-70-2 |
|---|---|
Fórmula molecular |
C5H5NOS |
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
1-hydroxypyridine-4-thione |
InChI |
InChI=1S/C5H5NOS/c7-6-3-1-5(8)2-4-6/h1-4,7H |
Clave InChI |
PMKUJLHDVRBNSN-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=S)O |
SMILES canónico |
C1=CN(C=CC1=S)O |
Key on ui other cas no. |
101084-70-2 |
Sinónimos |
4-HPT cpd N-hydroxypyridine-4-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















